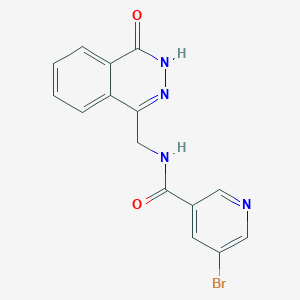

5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a similar compound, “2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is given by the InChI code: 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” are as follows: It has a molecular weight of 298.27, and a density of 1.42 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Receptor Affinity

- A study by Hirokawa, Yoshida, and Kato (1998) discusses the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives. These derivatives were evaluated for their binding to 5-HT3 and dopamine D2 receptors. The study found that certain derivatives, including a variant similar to the specified compound, showed potent affinities for both receptors (Hirokawa, Yoshida, & Kato, 1998).

Chemical Synthesis and Characteristics

- Chen Qi-fan (2010) conducted research on the synthesis and characteristics of 5-Bromo-nicotinonitrile. The study involves preparing 5-Bromo-nicotinamide from 5-Bromo-nicotinate, indicating the potential for diverse chemical transformations and applications of compounds related to the specified chemical (Chen Qi-fan, 2010).

Medicinal Chemistry Applications

- Ismail et al. (2003) investigated the synthesis and antiprotozoal activity of aza-analogues of furamidine, which includes compounds similar to 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide. These compounds showed promising results in in vitro and in vivo models for diseases like trypanosomiasis (Ismail et al., 2003).

Biomedical Research

- The study by Maiese et al. (2009) highlights the importance of nicotinamide in various physiological processes and its potential therapeutic applications in diseases like diabetes and aging-related diseases. This indicates the significance of derivatives of nicotinamide, such as the specified compound, in biomedical research (Maiese, Zhong Chong, Hou, & Shang, 2009).

Advanced Synthesis Techniques

- Shchepin et al. (2016) described an efficient synthesis method for Nicotinamide-1-15N, demonstrating advanced techniques in chemical synthesis that can be relevant for producing isotopically labelled variants of compounds like 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).

Pharmacological Considerations

- Knip et al. (2000) reviewed the safety of high-dose nicotinamide, discussing the therapeutic applications and toxic potential of nicotinamide derivatives. This review is relevant for understanding the pharmacological safety profile of related compounds, including the specified chemical (Knip, Douek, Moore, Gillmor, Mclean, Bingley, Gale, & T. E. Group, 2000).

Mechanism of Action

Safety and Hazards

The safety information for “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide” and similar compounds are likely to involve further exploration of their potential as inhibitors of poly (ADP-ribose) polymerase, given their structural similarity to other known inhibitors . This could have implications for the treatment of diseases such as cancer.

properties

IUPAC Name |

5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-10-5-9(6-17-7-10)14(21)18-8-13-11-3-1-2-4-12(11)15(22)20-19-13/h1-7H,8H2,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWFZPNNGIEBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)

![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)

![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)